molecular formula C10H14ClF3N2O B2866233 4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1855949-11-9

4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2866233
CAS No.: 1855949-11-9
M. Wt: 270.68
InChI Key: NNVDPNYFLPLCBR-UHFFFAOYSA-N
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Description

4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound with the molecular formula C10H14ClF3N2O It is characterized by the presence of a pyrazole ring substituted with a chloro group, a propyl chain, and a trifluoropropoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The chloro and propyl groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be added via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoropropoxy Methyl Group: This step involves the reaction of the pyrazole intermediate with a trifluoropropylating agent, such as trifluoropropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-propyl-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, resulting in different chemical and biological properties.

    4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-1-propyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O/c1-2-4-16-6-8(11)9(15-16)7-17-5-3-10(12,13)14/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVDPNYFLPLCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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